1-Benzyl-4-vinylpiperidine

Übersicht

Beschreibung

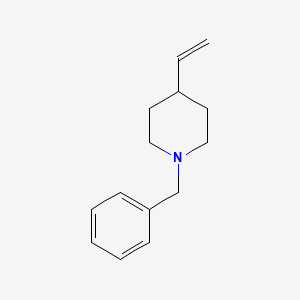

1-Benzyl-4-vinylpiperidine is an organic compound with the molecular formula C14H19N It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a vinyl group attached to the fourth carbon of the piperidine ring

Vorbereitungsmethoden

1-Benzyl-4-vinylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of N-benzyl-4-piperidone with ethyltriphenylphosphonium bromide. The reaction typically occurs under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally involve similar principles, focusing on optimizing yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-4-vinylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the vinyl group into an ethyl group, altering the compound’s properties.

Substitution: The benzyl and vinyl groups can participate in substitution reactions, where other functional groups replace them. Common reagents used in these reactions include hydrogen, halogens, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Benzyl-4-vinylpiperidine

This compound can be synthesized through several methods, often starting from readily available piperidine derivatives. The general synthetic approach involves the alkylation of piperidine with benzyl halides followed by the introduction of a vinyl group through methods such as:

- Alkylation : Piperidine is reacted with benzyl bromide or chloride in the presence of a base like potassium carbonate to yield 1-benzylpiperidine.

- Vinylation : The introduction of the vinyl group can be achieved via a reaction with vinyl halides under basic conditions.

Pharmacological Properties

This compound has shown various pharmacological activities:

- Acetylcholinesterase Inhibition : Research indicates that derivatives of piperidine compounds exhibit significant anti-acetylcholinesterase (AChE) activity. For instance, certain derivatives have demonstrated IC50 values indicating potent inhibition, which is crucial for developing antidementia agents .

- Monoamine Releasing Agent : Similar compounds have been characterized as monoamine releasing agents, showing selectivity for dopamine and norepinephrine release. This property suggests potential applications in treating mood disorders and neurodegenerative diseases .

Therapeutic Applications

This compound and its derivatives are being investigated for their potential use in:

- Antidementia Treatments : Compounds with AChE inhibitory activity are being explored as treatments for Alzheimer's disease and other forms of dementia. The ability to enhance acetylcholine levels in the brain is a key therapeutic target .

- Psychotropic Effects : Some derivatives have been studied for their effects on psychosis and cognitive function, primarily due to their action on neurotransmitter systems .

Case Study 1: Anti-AChE Activity

In a study evaluating a series of piperidine derivatives, it was found that specific modifications to the benzamide moiety significantly enhanced AChE inhibitory activity. For example, a compound with an IC50 of 0.56 nM was noted to be 18,000 times more selective for AChE compared to butyrylcholinesterase (BuChE), highlighting its potential as an effective antidementia agent .

Case Study 2: Structure-Activity Relationship Studies

Research on spiro[piperidine] compounds indicated that structural variations significantly impact biological activity. By modifying the indole and benzyl moieties, researchers were able to create potent co-potentiators that act synergistically with existing medications for cystic fibrosis, demonstrating the versatility of piperidine-based scaffolds in drug design .

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-vinylpiperidine involves its interaction with specific molecular targets. The vinyl group allows it to participate in various chemical reactions, while the benzyl group can enhance its binding affinity to certain receptors or enzymes. These interactions can modulate biological pathways, leading to specific effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4-vinylpiperidine can be compared to other similar compounds, such as:

1-Benzyl-4-ethenylpiperidine: Similar in structure but with slight variations in the vinyl group.

Cyclopropanoyl-1-benzyl-4’-fluoro-4-anilinopiperidine: A fentanyl homolog with different functional groups and applications.

Furanoyl-1-benzyl-4-anilinopiperidine: Another fentanyl homolog with distinct properties and uses

Biologische Aktivität

1-Benzyl-4-vinylpiperidine is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring with a benzyl substituent and a vinyl group. Its molecular formula is , and it is classified under piperidine derivatives. The synthesis of this compound can be achieved through various methods, including the reaction of piperidine derivatives with benzyl halides and vinyl compounds under specific conditions.

Biological Activity

Pharmacological Properties:

this compound has been studied for its potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that it may act as a ligand at specific receptor sites in the central nervous system, influencing neuronal signaling and offering therapeutic potential for conditions such as depression and anxiety .

Mechanism of Action:

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve the modulation of neurotransmitter release. It may function as a dopamine-selective releaser, potentially inhibiting monoamine oxidase enzymes, thus increasing dopamine levels in the brain .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound:

- Antiproliferative Effects: In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent .

- Neuroprotective Effects: Research has shown that derivatives of this compound can interact with sigma receptors, which are implicated in neuroprotection and modulation of cellular stress responses .

- Antiviral Activity: Some derivatives have been tested for antiviral properties, showing moderate activity against specific viruses, suggesting broader applications in infectious diseases .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-benzyl-4-ethenylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYFPCIZUPPAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609476 | |

| Record name | 1-Benzyl-4-ethenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42790-44-3 | |

| Record name | 1-Benzyl-4-ethenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.